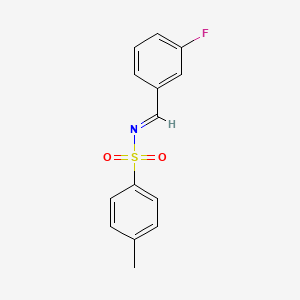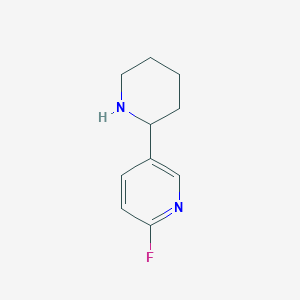
3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C10H17N3O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.
Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which then cyclizes to form the oxadiazole ring.
Coupling of the Rings: The tetrahydro-2H-pyran ring and the oxadiazole ring are coupled through a propyl linker, typically using a base-catalyzed nucleophilic substitution reaction.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding or electrostatic interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the oxadiazole ring, making it less versatile in certain applications.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, offering varied reactivity and applications.
Uniqueness
The combination of the tetrahydro-2H-pyran ring, oxadiazole ring, and amine group in 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine provides a unique structure that can interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H17N3O2/c11-5-1-2-9-12-10(13-15-9)8-3-6-14-7-4-8/h8H,1-7,11H2 |
Clave InChI |
SMIFFLJMZAMHAN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NOC(=N2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

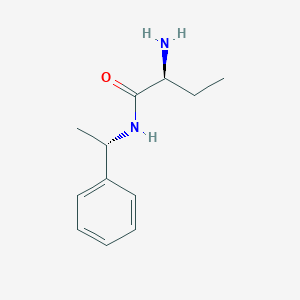
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
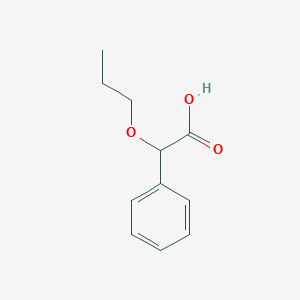
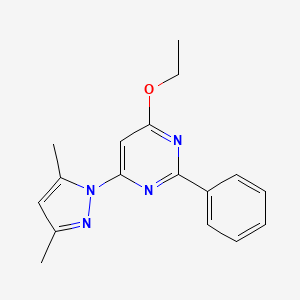
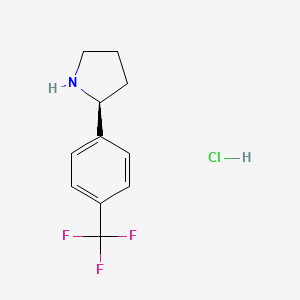
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
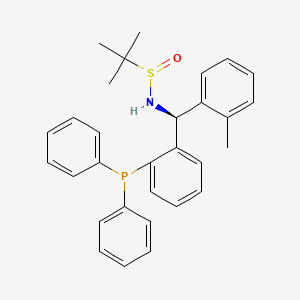
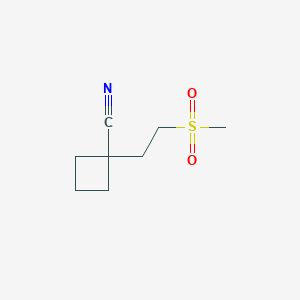

![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
